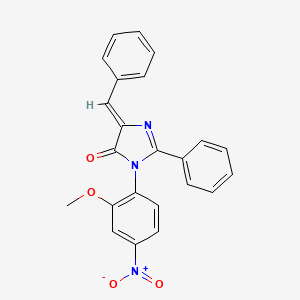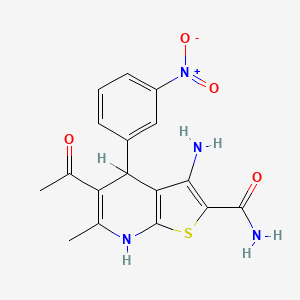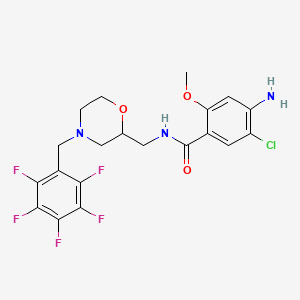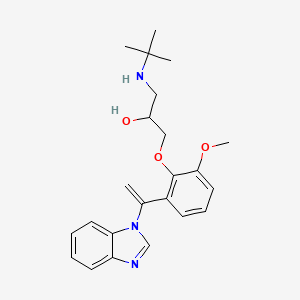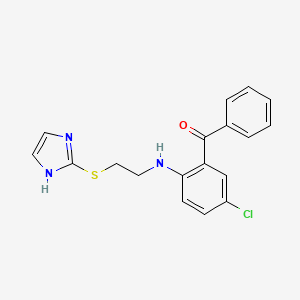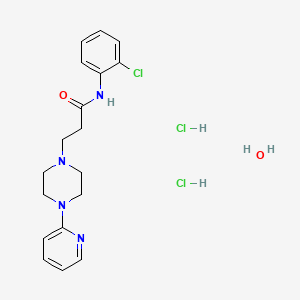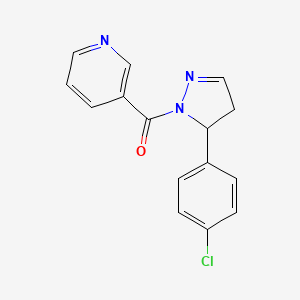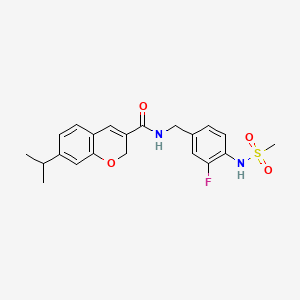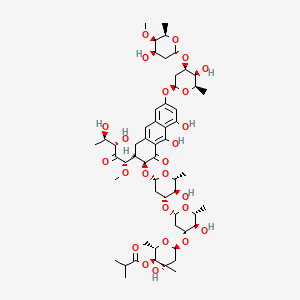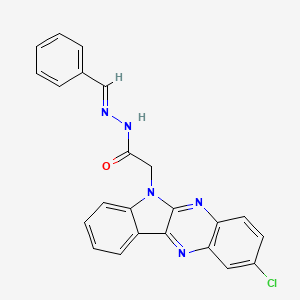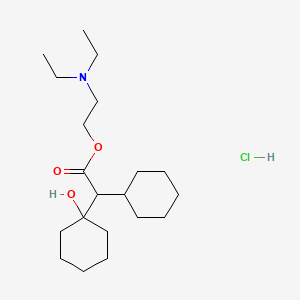![molecular formula C24H46O6 B12750403 bis[5-(hydroxymethyl)heptyl] octanedioate](/img/structure/B12750403.png)
bis[5-(hydroxymethyl)heptyl] octanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a diester formed from octanedioic acid and 5-(hydroxymethyl)heptanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis[5-(hydroxymethyl)heptyl] octanedioate typically involves the esterification reaction between octanedioic acid (suberic acid) and 5-(hydroxymethyl)heptanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to drive the reaction to completion, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process. Industrial methods may also incorporate purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Bis[5-(hydroxymethyl)heptyl] octanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of esters, amides, or other derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Bis[5-(hydroxymethyl)heptyl] octanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, plasticizers, and lubricants.
Mécanisme D'action
The mechanism of action of bis[5-(hydroxymethyl)heptyl] octanedioate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups in the compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis[5-(hydroxymethyl)heptyl] suberate
- 1,8-Bis(5-ethyl-6-hydroxyhexyl) octanedioate
- 1-Hexanol, 2-ethyl-, diesters with C5-12 dicarboxylic acids
Uniqueness
Bis[5-(hydroxymethyl)heptyl] octanedioate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C24H46O6 |
|---|---|
Poids moléculaire |
430.6 g/mol |
Nom IUPAC |
bis[5-(hydroxymethyl)heptyl] octanedioate |
InChI |
InChI=1S/C24H46O6/c1-3-21(19-25)13-9-11-17-29-23(27)15-7-5-6-8-16-24(28)30-18-12-10-14-22(4-2)20-26/h21-22,25-26H,3-20H2,1-2H3 |
Clé InChI |
NYTPTDFCOOWIGR-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCCCOC(=O)CCCCCCC(=O)OCCCCC(CC)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



